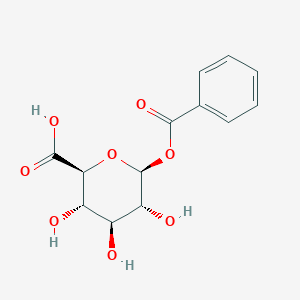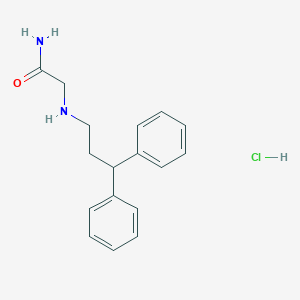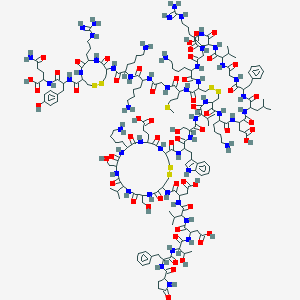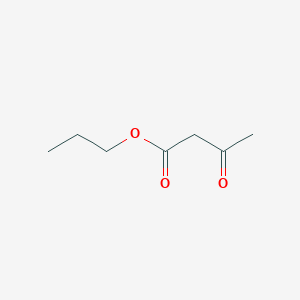
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is represented by the formula C7H4BrF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene include its treatment with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is 255.03 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 253.95541 g/mol . Its topological polar surface area is 9.2 Ų .Wissenschaftliche Forschungsanwendungen
Organic Chemistry
“1-Bromo-2-methyl-4-(trifluoromethoxy)benzene” is a type of organoboron compound. Organoboron compounds are widely used in organic chemistry for the formation of carbon-carbon bonds in the Suzuki-Miyaura coupling . However, the specific use of “1-Bromo-2-methyl-4-(trifluoromethoxy)benzene” in this context is not detailed in the available resources.
Pharmaceutical Chemistry
Many important drugs contain a (polyfluoroalkoxy)benzene unit . While “1-Bromo-2-methyl-4-(trifluoromethoxy)benzene” might be used in the synthesis of such drugs, the exact details are not available in the search results.
Material Science
Some compounds with a (trifluoromethoxy)benzene unit are used in the synthesis of new organic compounds with self-assembling behavior, which are important in the field of liquid crystal materials . However, the specific role of “1-Bromo-2-methyl-4-(trifluoromethoxy)benzene” in this context is not detailed in the available resources.
Safety And Hazards
Exposure to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene should be avoided as it can cause respiratory tract irritation and may lead to pulmonary edema . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABPUGKDKWJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379590 | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
CAS RN |
261951-96-6 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)







![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

